molecular formula C12H24Cl2Si B14471614 CID 21692320

CID 21692320

Cat. No.: B14471614
M. Wt: 267.31 g/mol
InChI Key: MAOSDFULQVKJAF-UHFFFAOYSA-N
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Description

(Dichloromethyl)(undecyl)silane is an organosilicon compound that features a silicon atom bonded to a dichloromethyl group and an undecyl group. This compound is part of the broader class of organosilanes, which are widely used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (dichloromethyl)(undecyl)silane typically involves the reaction of undecylsilane with dichloromethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

Undecylsilane+Dichloromethylsilane(Dichloromethyl)(undecyl)silane\text{Undecylsilane} + \text{Dichloromethylsilane} \rightarrow \text{(Dichloromethyl)(undecyl)silane} Undecylsilane+Dichloromethylsilane→(Dichloromethyl)(undecyl)silane

Industrial Production Methods

Industrial production of (dichloromethyl)(undecyl)silane often involves large-scale batch or continuous processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(Dichloromethyl)(undecyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The chlorine atoms in the dichloromethyl group can be substituted with other nucleophiles, such as alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium alkoxides or amines under mild conditions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Methyl-substituted silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

(Dichloromethyl)(undecyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of (dichloromethyl)(undecyl)silane involves its ability to form stable covalent bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.

Comparison with Similar Compounds

Similar Compounds

    Dichloromethylsilane: Similar in structure but lacks the undecyl group.

    Undecylsilane: Similar in structure but lacks the dichloromethyl group.

    Dimethyldichlorosilane: Contains two methyl groups instead of one dichloromethyl group.

Uniqueness

(Dichloromethyl)(undecyl)silane is unique due to the presence of both a long alkyl chain (undecyl group) and a reactive dichloromethyl group. This combination imparts unique properties, such as enhanced hydrophobicity and reactivity, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C12H24Cl2Si

Molecular Weight

267.31 g/mol

InChI

InChI=1S/C12H24Cl2Si/c1-2-3-4-5-6-7-8-9-10-11-15-12(13)14/h12H,2-11H2,1H3

InChI Key

MAOSDFULQVKJAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC[Si]C(Cl)Cl

Origin of Product

United States

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